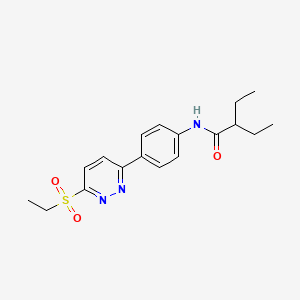

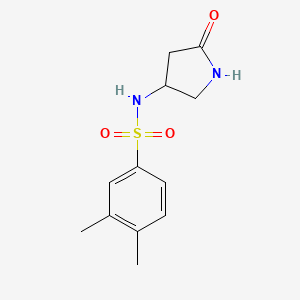

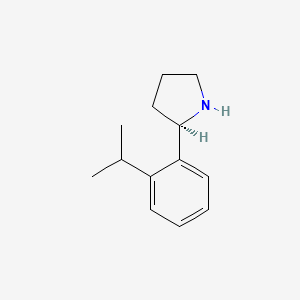

3,4-dimethyl-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves constructing the pyrrolidine ring and attaching it to a benzene sulfonamide moiety. Various synthetic strategies have been employed, including ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings (such as proline derivatives) . The specific synthetic pathways and reaction conditions would need to be explored further by referring to relevant literature.

Molecular Structure Analysis

The molecular structure of 3,4-dimethyl-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide consists of a pyrrolidine ring fused to a benzene ring, with a sulfonamide group attached. The stereochemistry of the carbons in the pyrrolidine ring plays a crucial role in its biological activity .

Chemical Reactions Analysis

The compound may undergo various chemical reactions, including hydrolysis, oxidation, and substitution reactions. Investigating its reactivity with different functional groups and reagents would provide valuable insights into its behavior .

Physical And Chemical Properties Analysis

Mechanism of Action

The exact mechanism of action for this compound would depend on its specific target. Considering the pyrrolidine ring’s stereogenicity, different stereoisomers and spatial orientations of substituents can lead to varying binding modes with enantioselective proteins. Further studies are needed to elucidate its precise interactions with biological targets .

Future Directions

: Giovanna Li Petri, Maria Valeria Raimondi, Virginia Spanò, Ralph Holl, Paola Barraja & Alessandra Montalbano. “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.” Topics in Current Chemistry, Volume 379, Article number 34 (2021). Read more : S2904136. “3,4-dimethyl-N-(5-oxopyrrolidin-3-yl)benzamide.” Read more

properties

IUPAC Name |

3,4-dimethyl-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-8-3-4-11(5-9(8)2)18(16,17)14-10-6-12(15)13-7-10/h3-5,10,14H,6-7H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYALZWOWJHRJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2CC(=O)NC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethyl-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2648422.png)

![3,4-dimethoxy-N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2648424.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(1,3-thiazol-4-yl)propanamide](/img/structure/B2648426.png)

![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2648432.png)

![2-(diethylamino)-3-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2648439.png)